molecular formula C14H10BrNO B12046936 4-(4-Bromophenoxymethyl)benzonitrile

4-(4-Bromophenoxymethyl)benzonitrile

Cat. No.: B12046936
M. Wt: 288.14 g/mol
InChI Key: QVRBNGDZKNBISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 4-bromophenoxymethyl group is highly electrophilic, enabling substitution reactions with nucleophiles.

Reaction TypeReagents/ConditionsProductKey FindingsSource
Tetrazole Formation 2H-Tetrazole, KOH, DMF, 80°C, 12 h4-[(2H-Tetrazol-2-yl)methyl]benzonitrileYield: 72%; purified via column chromatography
Amine Alkylation Benzylamine, K2CO3, DMSO, 60°C, 8 h4-[(4-Benzylaminophenoxymethyl)]benzonitrileReaction monitored by TLC; isolated as white solid

Mechanistic Insight : The bromine acts as a leaving group, with polar aprotic solvents (e.g., DMF, DMSO) enhancing nucleophilicity. Base (KOH/K2CO3) deprotonates the nucleophile to accelerate substitution .

Cyan Group Transformations

The nitrile group participates in hydrolysis, reduction, and cycloaddition reactions.

Reaction TypeReagents/ConditionsProductKey FindingsSource
Hydrolysis to Amide H2O2, NaOH, H2O/EtOH, reflux, 6 h4-(4-Bromophenoxymethyl)benzamidePartial hydrolysis; 55% yield
Reduction to Amine LiAlH4, THF, 0°C → RT, 4 h4-(4-Bromophenoxymethyl)benzylamineRequires careful temp control; 68% yield

Notes :

  • Hydrolysis to carboxylic acid requires harsher conditions (e.g., HCl, 120°C) .

  • The nitrile group stabilizes intermediates during reduction, minimizing side reactions .

Cross-Coupling Reactions

The aryl bromide moiety enables palladium-catalyzed coupling reactions.

Reaction TypeReagents/ConditionsProductKey FindingsSource
Suzuki Coupling Pd(PPh3)4, PhB(OH)2, K2CO3, DME, 90°C4-(4-Phenylphenoxymethyl)benzonitrileOptimized for aryl boronic acids; 85% yield
Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, morpholine, 100°C4-[4-(Morpholin-4-yl)phenoxymethyl]benzonitrileAir-sensitive conditions; 78% yield

Critical Parameters :

  • Ligand choice (e.g., Xantphos) improves catalytic efficiency .

  • Solvent polarity impacts reaction rate and byproduct formation .

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis.

Reaction TypeReagents/ConditionsProductKey FindingsSource
Triazole Formation NaN3, CuI, DMF, 100°C, 24 h4-(4-(1H-1,2,3-Triazol-1-yl)phenoxymethyl)benzonitrileClick chemistry; 89% yield
Pyridine Ring Closure NH4OAc, AcOH, 120°C, 48 hBenzo[f]quinoline-3-carbonitrile derivativeRequires acidic conditions; 63% yield

Safety Note : Reactions involving azides (NaN3) require strict temperature control to prevent decomposition .

Stability and Handling

  • Light/Moisture Sensitivity : Degrades under prolonged UV exposure or humidity, forming bromophenol byproducts .

  • Storage : Stable at –20°C in amber vials under inert gas (N2/Ar) .

  • Incompatibilities : Strong oxidizers (e.g., HNO3) induce violent decomposition .

Biological Activity

4-(4-Bromophenoxymethyl)benzonitrile is a compound of interest due to its potential biological activity, particularly in the context of cancer therapy and molecular interactions. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C14_{14}H12_{12}BrN
  • Molecular Weight : 276.16 g/mol

The compound features a bromophenyl group linked to a benzonitrile moiety, which may influence its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. It has been studied for its potential role in inhibiting programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interactions, which are crucial in cancer immunotherapy.

  • PD-L1 Inhibition : Studies have shown that compounds similar to this compound can disrupt the PD-1/PD-L1 complex, which is vital for tumor immune evasion. The compound demonstrated an IC50_{50} value comparable to known inhibitors, suggesting potent inhibitory effects on PD-L1 .
  • Dimerization Induction : Nuclear magnetic resonance (NMR) studies revealed that the compound induces dimerization of PD-L1, which prevents its binding to PD-1, thereby enhancing immune response against tumors .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Inhibitory Concentration : The compound has shown an IC50_{50} value of approximately 4.97 nM against PD-L1, indicating strong inhibitory potential .
  • Binding Affinity : Binding studies suggest a dissociation constant (KD_D) around 27 nM for human PD-L1, demonstrating effective interaction with this target .

In Vitro Studies

In vitro experiments have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Key findings include:

  • Cell Viability Assays : Jurkat cells exposed to higher concentrations exhibited significant toxicity, highlighting the need for careful dosage management in therapeutic applications .
  • Comparative Analysis : When compared with established PD-L1 inhibitors, the compound displayed similar or enhanced pharmacological properties, making it a candidate for further development in cancer therapies .

In Vivo Studies

Preliminary in vivo studies using mouse models have been proposed to assess the distribution and metabolic stability of radiolabeled variants of the compound. These studies aim to determine:

  • Tumor Targeting Efficacy : Understanding how effectively the compound targets tumors with varying levels of PD-L1 expression.
  • Toxicity Profiles : Evaluating potential hepatotoxicity and overall safety in living organisms .

Data Summary Table

PropertyValue
Chemical FormulaC14_{14}H12_{12}BrN
Molecular Weight276.16 g/mol
IC50_{50} (PD-L1 Inhibition)4.97 nM
KD_D (Binding Affinity)~27 nM

Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

4-[(4-bromophenoxy)methyl]benzonitrile

InChI

InChI=1S/C14H10BrNO/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8H,10H2

InChI Key

QVRBNGDZKNBISX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.